2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-
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Overview
Description
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound with a molecular formula of C10H10N2O2 It is known for its unique structure, which includes a pyrrolidinedione ring substituted with a 6-methyl-3-pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- typically involves the reaction of 2,5-pyrrolidinedione with 6-methyl-3-pyridinylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrrolidinedione ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; in the presence of a base and an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant or anti-inflammatory properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Succinimide, N-methyl-:
1-Methyl-2,5-pyrrolidinedione: Another related compound with a simpler structure, lacking the pyridinylmethyl substitution.
1-Methyl-3-phenyl-2,5-pyrrolidinedione: Known for its anticonvulsant properties, this compound has a phenyl group instead of a pyridinylmethyl group.
Uniqueness
2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is unique due to the presence of the 6-methyl-3-pyridinylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
56622-58-3 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-[(6-methylpyridin-3-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-3-9(6-12-8)7-13-10(14)4-5-11(13)15/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
GLPJDFKSGUNANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
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